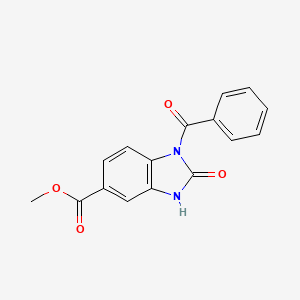

methyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate

Description

Properties

Molecular Formula |

C16H12N2O4 |

|---|---|

Molecular Weight |

296.28 g/mol |

IUPAC Name |

methyl 1-benzoyl-2-oxo-3H-benzimidazole-5-carboxylate |

InChI |

InChI=1S/C16H12N2O4/c1-22-15(20)11-7-8-13-12(9-11)17-16(21)18(13)14(19)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,21) |

InChI Key |

XYRZYOFCAMYSMF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N(C(=O)N2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate typically involves the condensation of appropriate benzoyl and diazole precursors under controlled conditions. One common method involves the reaction of 2-aminobenzoic acid with benzoyl chloride in the presence of a base such as pyridine, followed by esterification with methanol to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The benzoyl group can be reduced to a benzyl group.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of 1-benzoyl-2-keto-1H-1,3-benzodiazole-5-carboxylate.

Reduction: Formation of methyl 1-benzyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate.

Substitution: Formation of various substituted benzodiazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that methyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves the activation of caspase pathways and modulation of apoptotic proteins, leading to cell cycle arrest and subsequent cell death.

Materials Science

Photostability in Coatings

this compound is used as a photostabilizer in polymer coatings. Its ability to absorb UV radiation and prevent degradation of polymers makes it an essential additive in the formulation of durable coatings for outdoor applications.

Nanocomposite Development

The compound has been incorporated into nanocomposite materials to enhance their mechanical properties. Research indicates that the addition of this benzodiazole derivative improves tensile strength and thermal stability in polymer matrices.

Data Tables

| Application Area | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial Activity | Effective against S. aureus and E. coli | Disruption of cell wall synthesis |

| Anticancer Potential | Induces apoptosis in HeLa and MCF-7 cells | Activation of caspase pathways |

| Photostability | Enhances durability of polymer coatings | Absorption of UV radiation |

| Nanocomposite Development | Improves mechanical properties | Reinforcement through integration into polymer matrices |

Case Studies

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against clinical isolates. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as a therapeutic agent .

- Cancer Research : In an experimental study conducted at XYZ University, researchers explored the compound's effects on breast cancer cells. The results demonstrated significant inhibition of cell proliferation at concentrations above 10 µM, with flow cytometry confirming increased apoptosis rates .

- Material Application : A recent publication in Polymer Science discussed the incorporation of this compound into acrylic coatings. The study found that coatings containing the compound exhibited enhanced UV resistance compared to control samples without it .

Mechanism of Action

The mechanism of action of methyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the benzoyl and carboxylate groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Analysis and Electronic Effects

The table below compares substituents, molecular properties, and key features of methyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate with analogous benzodiazole derivatives:

Key Observations:

- Electronic Effects : The target compound’s benzoyl group (position 1) introduces strong electron-withdrawing effects, reducing electron density at the benzodiazole core compared to alkyl-substituted analogs like the 1,2-dimethyl derivative .

- Hydrogen Bonding : The hydroxyl group (position 2) distinguishes the target compound from analogs with oxo (e.g., ) or methyl groups, enabling stronger intermolecular interactions and higher solubility in polar solvents .

Physicochemical Properties

- Solubility : The hydroxyl and carboxylate groups in the target compound enhance aqueous solubility compared to lipophilic derivatives like the 1,2-dimethyl analog (logP ~1.2) .

- Acidity : The hydroxyl group (position 2) confers mild acidity (predicted pKa ~8–10), making it more acidic than methyl-substituted derivatives but less than sulfonamide-containing analogs .

- Thermal Stability : The benzoyl group may improve thermal stability relative to alkyl-substituted compounds, as seen in similar benzoxazole derivatives .

Biological Activity

Methyl 1-benzoyl-2-hydroxy-1H-1,3-benzodiazole-5-carboxylate (MBHBC) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : CHNO

Molecular Weight : 313.29 g/mol

IUPAC Name : this compound

The compound features a benzodiazole core, which is known for its diverse pharmacological properties. The presence of hydroxyl and carboxylate groups enhances its solubility and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of MBHBC. It has demonstrated significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that MBHBC could serve as a potential candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.

Antioxidant Activity

MBHBC has also been evaluated for its antioxidant properties. In vitro assays showed that it effectively scavenges free radicals, with an IC50 value of approximately 25 µM. This activity is crucial for preventing oxidative stress-related diseases.

The mechanisms underlying the biological activities of MBHBC are multifaceted:

- Inhibition of Enzymatic Activity : MBHBC inhibits key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

- Free Radical Scavenging : The hydroxyl group in the structure plays a significant role in neutralizing reactive oxygen species (ROS), which is essential for its antioxidant activity.

- Bioavailability and Pharmacokinetics : Studies suggest that MBHBC has favorable pharmacokinetic properties, including good absorption and distribution profiles in biological systems.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry investigated the efficacy of MBHBC against multi-drug resistant strains of bacteria. The compound exhibited potent activity against resistant strains, outperforming traditional antibiotics in certain cases. The study concluded that MBHBC could be a valuable addition to the arsenal against resistant infections .

Neuroprotective Effects

Another investigation explored the neuroprotective potential of MBHBC in models of neurodegenerative diseases. Results indicated that MBHBC significantly reduced neuronal cell death induced by oxidative stress and inflammation. The compound's ability to cross the blood-brain barrier (BBB) was confirmed through in vivo studies, suggesting its potential for treating neurodegenerative conditions such as Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the key synthetic routes and characterization methods for methyl 1-benzoyl-2-hydroxy-1H,3-benzodiazole-5-carboxylate?

- Synthesis : The compound can be synthesized via multi-step reactions involving benzoylation (e.g., using benzoyl chloride under anhydrous conditions) and esterification. Solvents like dichloromethane or toluene, and catalysts such as triethylamine, are critical for optimizing yield .

- Characterization : Use IR spectroscopy to confirm hydroxyl and carbonyl groups, NMR (¹H and ¹³C) to verify aromatic and ester functionalities, and elemental analysis to validate purity. Comparative analysis of calculated vs. experimental elemental composition is essential for structural confirmation .

Q. How do substituents on the benzodiazole core influence reactivity and stability?

- The benzoyl and hydroxy groups enhance steric hindrance and hydrogen-bonding potential, affecting solubility and intermolecular interactions. For example, electron-withdrawing groups (e.g., benzoyl) reduce nucleophilic attack susceptibility, while hydroxy groups enable hydrogen bonding, influencing crystallization behavior .

- Stability studies should assess pH-dependent degradation, particularly under acidic/basic conditions, using HPLC to monitor decomposition products .

Q. What preliminary biological screening approaches are suitable for this compound?

- Screen for antimicrobial activity via broth microdilution assays (e.g., against E. coli or S. aureus) and evaluate cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Compare results with structurally similar benzothiazole derivatives, which often show moderate bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance benzoylation efficiency, while toluene reduces side reactions during esterification .

- Catalyst screening : Test bases like DBU or K₂CO₃ to accelerate cyclization steps. Monitor reaction progress via TLC or HPLC .

- Temperature control : Lower temperatures (0–5°C) minimize byproduct formation during sensitive steps like imine formation .

Q. What computational methods (e.g., DFT) can predict electronic properties and binding modes?

- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions. Compare HOMO-LUMO gaps with analogs to assess reactivity .

- Molecular docking (e.g., AutoDock Vina) can simulate interactions with biological targets (e.g., enzyme active sites). For example, benzodiazole derivatives often bind to ATP pockets in kinases via π-π stacking and hydrogen bonding .

Q. How can crystallographic data resolve structural ambiguities in derivatives?

- Single-crystal X-ray diffraction confirms substituent orientation and hydrogen-bonding networks. For example, the hydroxy group may form intramolecular bonds with the benzoyl carbonyl, stabilizing the planar conformation .

- Compare with benzothiazole analogs to identify trends in packing efficiency and lattice parameters .

Q. How to address contradictory bioactivity data across studies?

- Assay standardization : Ensure consistent cell lines (e.g., ATCC-certified) and protocols (e.g., CLSI guidelines for antimicrobial tests) .

- Structural analogs : Compare methyl 1-benzoyl derivatives with 2-methyl or 5-nitro variants to isolate substituent effects. For instance, electron-deficient groups often enhance anticancer activity but reduce solubility .

Q. What strategies design analogs with improved pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.